GL-V9 Inhibits ACC1 to Reverse Cisplatin Resistance in Ovarian Cancer: A Unique Target Engagement Profile
GL-V9 directly binds to and inhibits acetyl-CoA carboxylase 1 (ACC1), a mechanism not observed for the parent compound wogonin or other commonly studied flavonoids. This ACC1 inhibition leads to elevated intracellular reactive oxygen species (ROS) levels, which specifically reverses cisplatin resistance in ovarian cancer cells. In a head-to-head comparison within the same study, GL-V9 demonstrated the ability to enhance cisplatin sensitivity and reverse cisplatin resistance, whereas wogonin does not share this ACC1-targeting property [1]. In A2780 ovarian cancer xenograft models, GL-V9 in combination with cisplatin significantly suppressed tumor growth compared to either agent alone, with no observable toxicity [1].
| Evidence Dimension | ACC1 enzyme inhibition and cisplatin sensitization |
|---|---|
| Target Compound Data | GL-V9: Direct binding to ACC1; reverses cisplatin resistance; enhances cisplatin sensitivity |
| Comparator Or Baseline | Wogonin (parent flavonoid): No reported ACC1 inhibition or cisplatin sensitization |
| Quantified Difference | Qualitative difference: GL-V9 uniquely engages ACC1 to elevate ROS and reverse resistance; no such effect reported for wogonin |
| Conditions | Ovarian cancer cell lines and A2780 xenograft mouse model |
Why This Matters
Procurement of GL-V9 is essential for studies focused on overcoming platinum resistance in ovarian cancer, as no other flavonoid analog has demonstrated this specific ACC1-dependent mechanism.
- [1] Jiang Z, et al. Flavonoid GL-V9 as a novel and potent acetyl-coa carboxylase 1 inhibitor confers cisplatin hypersensitivity in ovarian cancer. Phytomedicine. 2026. View Source
